![molecular formula C18H14FN3OS B2560420 2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536711-68-9](/img/structure/B2560420.png)
2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole core fused with a pyrimidine ring, along with an ethylsulfanyl group and a fluorophenyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound is hypothesized to induce apoptosis and inhibit cell proliferation in cancer cell lines.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against breast and lung cancer cells, suggesting potential as a lead compound for cancer therapy.
Activity Type | IC50 Value (μM) | Reference |
---|---|---|
COX-II Inhibition | 0.52 | |
Anticancer (various) | Varies | |
Kinase Inhibition | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : It exhibits significant inhibition, making it a candidate for anti-inflammatory applications.
- Dihydrofolate Reductase (DHFR) : The inhibitory activity suggests potential use in treating diseases that require modulation of folate metabolism.
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of ethyl derivatives revealed significant cytotoxicity against various human cancer cell lines. The study attributed the mechanism of action to apoptosis induction and cell cycle arrest.
Case Study 2: COX-II Inhibition
In another study assessing anti-inflammatory properties, the ethyl derivative was tested for COX-II inhibition. The results indicated promising activity comparable to established COX inhibitors like Celecoxib.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(ethylsulfanyl)-4,6-diphenyl-pyranylium tetrafluoroborate
- 2-(ethylsulfanyl)-7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 1-(2-amino-4H-thiazolo[5,4-b]indol-4-yl)ethan-1-one derivatives
Uniqueness
2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, including the combination of an indole core with a pyrimidine ring and the presence of both ethylsulfanyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound 2-(ethylsulfanyl)-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H12FN3OS
- CAS Number : 264208-45-9
The compound features a pyrimido[5,4-b]indole core modified with an ethylsulfanyl group and a 4-fluorophenyl moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrimidoindole class exhibit significant biological activities, particularly as inhibitors of various protein kinases. The following sections detail specific activities and findings related to This compound .
Inhibition of Protein Kinases
A key area of investigation is the inhibitory effect of this compound on several protein kinases implicated in cellular regulation. The following table summarizes the kinase inhibition data:
Kinase | IC50 (μM) | Activity |
---|---|---|
CK1δ | 0.6 | Submicromolar inhibition |
DYRK1A | 3.1 | Micromolar inhibition |
CDK5/p25 | >10 | Inactive |
GSK3α/β | >10 | Inactive |
These results suggest that This compound exhibits selective inhibition towards CK1δ and DYRK1A while showing no significant activity against CDK5/p25 and GSK3α/β .
The mechanism through which this compound exerts its effects involves binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity. This mechanism is crucial for regulating various signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds within the same chemical class. For instance:
- Study on Alzheimer's Disease : A study exploring related pyrimidoindole derivatives showed promising results in targeting kinases involved in neurodegenerative diseases such as Alzheimer's. The ability to inhibit CK1δ and DYRK1A positions these compounds as potential therapeutic agents for cognitive disorders .
- Antiviral Activity : Other research has indicated that modifications on the pyrimidine ring can lead to enhanced antiviral properties, suggesting that similar modifications on This compound could yield compounds with antiviral efficacy .
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-2-24-18-21-15-13-5-3-4-6-14(13)20-16(15)17(23)22(18)12-9-7-11(19)8-10-12/h3-10,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQKCZJZYXFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.